molecular formula C17H25BO5S B8163504 4,4,5,5-Tetramethyl-2-(4-(((3-methyloxetan-3-yl)methyl)sulfonyl)phenyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(4-(((3-methyloxetan-3-yl)methyl)sulfonyl)phenyl)-1,3,2-dioxaborolane

Cat. No.: B8163504
M. Wt: 352.3 g/mol
InChI Key: QMOCAKYZHNTYOA-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(4-(((3-methyloxetan-3-yl)methyl)sulfonyl)phenyl)-1,3,2-dioxaborolane is a boronic acid derivative with significant applications in organic synthesis. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(4-(((3-methyloxetan-3-yl)methyl)sulfonyl)phenyl)-1,3,2-dioxaborolane typically involves a multi-step process. One common method includes the reaction of 4-bromo-1,3,2-dioxaborolane with 4-(((3-methyloxetan-3-yl)methyl)sulfonyl)phenyl)boronic acid under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, in an organic solvent like toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent quality and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(4-(((3-methyloxetan-3-yl)methyl)sulfonyl)phenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions include boronic acids, boronic esters, and various substituted phenyl derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(4-(((3-methyloxetan-3-yl)methyl)sulfonyl)phenyl)-1,3,2-dioxaborolane has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(4-(((3-methyloxetan-3-yl)methyl)sulfonyl)phenyl)-1,3,2-dioxaborolane exerts its effects involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with nucleophiles, facilitating the formation of new bonds. This coordination ability is crucial in catalytic processes and in the development of boron-containing drugs .

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-2-(4-bromophenyl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(4-chlorophenyl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(4-fluorophenyl)-1,3,2-dioxaborolane

Uniqueness

Compared to similar compounds, 4,4,5,5-Tetramethyl-2-(4-(((3-methyloxetan-3-yl)methyl)sulfonyl)phenyl)-1,3,2-dioxaborolane is unique due to the presence of the 3-methyloxetane moiety. This structural feature enhances its reactivity and stability, making it particularly useful in complex organic synthesis and in the development of boron-containing pharmaceuticals .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-[(3-methyloxetan-3-yl)methylsulfonyl]phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BO5S/c1-15(2)16(3,4)23-18(22-15)13-6-8-14(9-7-13)24(19,20)12-17(5)10-21-11-17/h6-9H,10-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOCAKYZHNTYOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)CC3(COC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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